Cas no 37839-63-7 (germacrene D)
germacrene D Chemical and Physical Properties
Names and Identifiers
-
- germacrene D
- (1Z,6Z)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene
- 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene
- FT-0700856
- DTXSID101019972
- 37839-63-7
- 8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene
- 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-
- NS00067924
- AKOS028109878
- 1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene
- GAIBLDCXCZKKJE-ACWLMNNXSA-N
- germacreneD,1-methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene
- (S,1E,6E)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene
- (1Z,6E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene
- Isogermacrene D
- (-)-Isogermacrene D
- Q36502089
- 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-, (1Z,6Z,8S)-
- FS-8101
- (S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene
- germacrene-d
- (1Z,6Z,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene
- d-germacrene
- GAIBLDCXCZKKJE-BZXLUOIMSA-N
- 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-, [s-(E,E)]-
- A900968
- 1(10),4(14),5-Germacratriene
- (e,e)-1-(1-methylethyl)-4-methylene8-methyl-2,7-cyclo-decadiene
-
- Inchi: 1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8-,14-7-
- InChI Key: GAIBLDCXCZKKJE-BZXLUOIMSA-N
- SMILES: C1(C=CC(=C)CCC=C(C)CC1)C(C)C |c:1,t:7|
Computed Properties
- Exact Mass: 204.187800766g/mol
- Monoisotopic Mass: 204.187800766g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 4.7
Experimental Properties
- Color/Form: Oil
- Density: 0.85
- Boiling Point: 279.7°Cat760mmHg
- Flash Point: 111.9°C
germacrene D Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T21032-5 mg |
Germacrene D |
37839-63-7 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
| TargetMol Chemicals | T21032-5mg |
Germacrene D |
37839-63-7 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
| A2B Chem LLC | AF89428-5mg |
germacrene D |
37839-63-7 | 98% by HPLC | 5mg |
$685.00 | 2024-04-20 | |
| A2B Chem LLC | AF89428-10mg |
germacrene D |
37839-63-7 | 98% by HPLC | 10mg |
$1133.00 | 2024-04-20 | |
| A2B Chem LLC | AF89428-25mg |
germacrene D |
37839-63-7 | 98% by HPLC | 25mg |
$2355.00 | 2024-04-20 | |
| A2B Chem LLC | AF89428-50mg |
germacrene D |
37839-63-7 | 98% by HPLC | 50mg |
$3986.00 | 2024-04-20 | |
| A2B Chem LLC | AF89428-100mg |
germacrene D |
37839-63-7 | 98% by HPLC | 100mg |
$6870.00 | 2024-04-20 | |
| A2B Chem LLC | AF89428-500mg |
germacrene D |
37839-63-7 | 98% by HPLC | 500mg |
$22099.00 | 2024-04-20 | |
| A2B Chem LLC | AF89428-1000mg |
germacrene D |
37839-63-7 | 98% by HPLC | 1000mg |
$35341.00 | 2024-04-20 | |
| TargetMol Chemicals | T21032-25mg |
Germacrene D |
37839-63-7 | 25mg |
¥ 10600 | 2024-07-20 |
germacrene D Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on germacrene D
Recent Advances in Germacrene D (CAS 37839-63-7) Research: A Comprehensive Review
Germacrene D (CAS 37839-63-7), a sesquiterpene hydrocarbon, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This research brief synthesizes the latest findings on germacrene D, focusing on its biosynthesis, pharmacological properties, and emerging applications in drug development. Recent studies have highlighted its role as a key intermediate in the biosynthesis of other bioactive sesquiterpenes, as well as its direct antimicrobial, anti-inflammatory, and anticancer effects.
A groundbreaking study published in Nature Chemical Biology (2023) elucidated the enzymatic pathways involved in germacrene D biosynthesis, identifying novel cytochrome P450 enzymes that catalyze its conversion to more complex sesquiterpenoids. This discovery opens new avenues for metabolic engineering approaches to enhance the production of germacrene D and its derivatives. The research team utilized advanced techniques such as CRISPR-Cas9 genome editing and heterologous expression in Saccharomyces cerevisiae to optimize the biosynthetic pathway, achieving a 3.2-fold increase in germacrene D yield compared to wild-type strains.
In pharmacological research, germacrene D has demonstrated promising activity against drug-resistant bacterial strains. A 2024 study in the Journal of Medicinal Chemistry reported that germacrene D exhibits potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 8 μg/mL. Mechanistic studies revealed that germacrene D disrupts bacterial cell membrane integrity and inhibits biofilm formation, suggesting its potential as a novel antimicrobial agent. These findings are particularly significant given the growing global threat of antimicrobial resistance.
The anticancer potential of germacrene D has also been extensively investigated. Recent in vitro and in vivo studies have shown that germacrene D induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer, through modulation of the PI3K/AKT/mTOR signaling pathway. A 2023 clinical trial reported in Cancer Research demonstrated that germacrene D-loaded nanoparticles significantly inhibited tumor growth in xenograft mouse models, with minimal systemic toxicity. These results position germacrene D as a promising candidate for further development as an anticancer therapeutic.
From a chemical perspective, researchers have made significant progress in understanding the structure-activity relationships of germacrene D derivatives. A 2024 computational study published in Journal of Chemical Information and Modeling employed molecular docking and dynamics simulations to identify key structural features responsible for germacrene D's biological activity. This work has facilitated the rational design of more potent analogs with improved pharmacokinetic properties.
In conclusion, recent research on germacrene D (CAS 37839-63-7) has substantially advanced our understanding of its biosynthesis, pharmacological activities, and therapeutic potential. The compound's multifaceted biological effects, coupled with advances in production technologies and structural modification strategies, make it a compelling subject for continued investigation in chemical biology and pharmaceutical development. Future research directions should focus on clinical translation of germacrene D-based therapies and exploration of its synergistic effects with existing drugs.
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